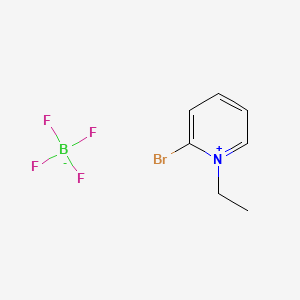

2-Bromo-1-ethylpyridinium tetrafluoroborate

Description

2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP, CAS 878-23-9) is a bromopyridinium-based coupling reagent with the molecular formula C₇H₉BBrF₄N and a molecular weight of 273.86 g/mol. It is a white crystalline solid with a melting point of 102–104°C and solubility in most organic solvents, including dichloromethane (DCM) and acetone . BEP is synthesized via the alkylation of 2-bromopyridine with triethyloxonium tetrafluoroborate in dichloroethane (ClCH₂CH₂Cl), followed by recrystallization from acetone-ether .

BEP is widely used in peptide synthesis, particularly for coupling sterically hindered amines, such as N-methylated amino acids, due to its ability to minimize racemization and achieve high yields (e.g., 85% in dipeptide formation) . Notable applications include the synthesis of dolavaline derivatives and cyclomarin A , where BEP outperformed traditional reagents like EDCI and DCC in challenging couplings.

Propriétés

IUPAC Name |

2-bromo-1-ethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN.BF4/c1-2-9-6-4-3-5-7(9)8;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXVQLBIAJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236646 | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-23-9 | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Preparation Method

Primary Synthetic Route

The most widely documented preparation method involves an alkylation reaction between 2-bromopyridine and triethyloxonium tetrafluoroborate. This reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the ethyl group of triethyloxonium tetrafluoroborate.

Reaction Equation

The general reaction can be represented as:

C₅H₄BrN + (C₂H₅)₃O⁺BF₄⁻ → C₇H₉BrN⁺BF₄⁻ + (C₂H₅)₂O

Reaction Conditions and Parameters

Research has established specific conditions that optimize the yield and purity of 2-bromo-1-ethylpyridinium tetrafluoroborate:

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Solvent | 1,2-dichloroethane | Provides appropriate polarity for dissolution of reactants |

| Temperature | 50°C | Facilitates reaction without degradation of reagents |

| Reaction Time | 0.5 hours | Sufficient for completion without side product formation |

| Atmosphere | Inert (typically nitrogen) | Prevents oxidation of sensitive reagents |

| Reactant Ratio | Approximately 1:1 molar ratio | Optimizes yield while minimizing excess reagent waste |

Under these conditions, researchers have reported yields of approximately 95.2%, making this a highly efficient synthetic route.

Optimization Strategies

Temperature Effects

Temperature control is critical in the preparation of this compound. While the reaction is typically conducted at 50°C, experimental studies have shown that:

- Temperatures below 40°C result in slower reaction rates and incomplete conversion

- Temperatures above 60°C may lead to decomposition of triethyloxonium tetrafluoroborate

- Maintaining the temperature at 50°C (±2°C) provides the optimal balance between reaction rate and stability

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| 1,2-Dichloroethane | High solubility of reagents, appropriate polarity | Toxicity concerns | 95-96% |

| Dichloromethane | Good solubility, lower boiling point | May require longer reaction times | 85-90% |

| Acetonitrile | Less toxic alternative | Variable yields depending on reagent quality | 80-85% |

1,2-Dichloroethane remains the preferred solvent due to the consistently high yields obtained, despite its toxicity profile.

Purification Methods

After synthesis, purification is essential to obtain high-purity this compound suitable for applications in peptide synthesis and other reactions.

Crystallization Techniques

The compound can be effectively purified through crystallization. Research indicates that:

Quality Control Parameters

Industry standards for high-purity this compound include:

| Quality Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC analysis |

| Moisture Content | ≤0.5% | Karl Fischer titration |

| Residual Solvents | <300 ppm | GC analysis |

| Heavy Metals | <10 ppm | ICP-MS |

| Melting Point | 100-108°C | Differential scanning calorimetry |

Meeting these specifications ensures the reagent's effectiveness in subsequent applications.

Alternative Preparation Approaches

Modified Reagents

While triethyloxonium tetrafluoroborate is the standard ethylating agent, research has explored alternative reagents:

Trimethyloxonium Tetrafluoroborate Alternative

Trimethyloxonium tetrafluoroborate (CAS: 420-37-1) has been investigated as an alternative alkylating agent. This approach produces the methyl analog of the target compound:

Scale-up Considerations for Industrial Production

Transitioning from laboratory to industrial-scale production introduces additional considerations:

Engineering Controls

Key engineering considerations for large-scale preparation include:

| Parameter | Laboratory Scale | Industrial Scale | Mitigation Strategy |

|---|---|---|---|

| Heat Management | Water bath sufficient | Dedicated cooling systems required | Jacketed reactors with precise temperature control |

| Reagent Addition | Manual addition acceptable | Controlled rate addition necessary | Automated addition systems with flow control |

| Mixing | Magnetic stirring | Mechanical agitation required | Specialized impeller designs to ensure homogeneity |

| Safety | Standard lab PPE | Enhanced containment and monitoring | Closed systems with continuous monitoring of reaction parameters |

Process Efficiency Enhancements

Research into process optimization has identified several strategies to enhance production efficiency:

Recent Research Findings

Recent studies have continued to refine the preparation methods for this compound, with particular emphasis on its application in peptide synthesis.

Application-Directed Synthesis Optimization

Research by Li and Xu (2000) demonstrated that this compound is particularly effective for synthesizing peptides containing N-methyl amino acid residues, both in solution and solid phase. This finding has driven optimization of preparation methods specifically for applications in N-methylated peptide synthesis.

Key findings from this research include:

- Higher purity reagent (>97%) significantly improves coupling efficiency in peptide synthesis

- Trace metal contaminants can negatively impact subsequent coupling reactions

- Modified preparation methods focusing on reducing metal contamination have been developed

Analyse Des Réactions Chimiques

2-Bromo-1-ethylpyridinium tetrafluoroborate undergoes various types of chemical reactions, primarily focusing on its role as a coupling reagent:

Amidation and Esterification Reactions: It is used to synthesize amides and esters by reacting with carboxylic acids and amines or alcohols, respectively.

Common Reagents and Conditions: The reactions typically involve the use of solvents like dichloromethane (CH2Cl2) and bases such as N,N-diisopropylethylamine (DIEA) to facilitate the coupling process.

Major Products: The major products formed from these reactions are N-methylated peptides and various ester compounds.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Coupling Reagent

BEP is primarily utilized as a coupling reagent in the synthesis of peptides, especially those containing N-methyl amino acid residues. It facilitates amidation and esterification reactions, resulting in high yields and low racemization rates compared to traditional coupling agents. Specifically, BEP has been successfully employed in the synthesis of complex peptide structures, such as the oligopeptide segments of Cyclosporine A and Dolastatin 15 .

Table 1: Examples of Peptide Synthesis Using BEP

| Peptide Segment | Yield (%) | Notes |

|---|---|---|

| Cyclosporine A Segment | 87 | Demonstrated high reactivity and low racemization |

| Dolastatin 15 Pentapeptide | 90 | Effective for hindered peptide fragments |

Electrochemistry

BEP is also employed in electrochemical applications, particularly in the development of ionic liquids. These ionic liquids enhance the efficiency of energy storage devices such as batteries and supercapacitors. The unique properties of BEP allow it to function effectively in these systems by improving conductivity and stability .

Pharmaceutical Development

In pharmaceutical chemistry, BEP plays a crucial role in synthesizing pharmaceutical intermediates. Its ability to facilitate the formation of active pharmaceutical ingredients (APIs) makes it invaluable in drug formulation processes. The compound's efficiency in peptide synthesis contributes significantly to the development of therapeutic agents .

Material Science

BEP is utilized in material science for formulating advanced materials, including polymers and coatings. These materials benefit from enhanced durability and performance characteristics due to the incorporation of BEP in their synthesis processes. The compound's properties allow for improved mechanical strength and resistance to environmental degradation .

Research in Catalysis

As a catalyst, BEP accelerates various chemical reactions, providing researchers with a means to enhance reaction rates and improve yields. This capability is essential for both academic research and industrial applications where efficiency is critical .

Case Study 1: Synthesis of Cyclosporine A Fragments

In a detailed study, researchers utilized BEP for synthesizing specific segments of Cyclosporine A. The results indicated that BEP not only increased the yield but also minimized racemization during the reaction process, showcasing its effectiveness as a coupling reagent in challenging synthetic pathways .

Case Study 2: Development of Ionic Liquids

A research team explored the application of BEP in creating ionic liquids for battery technology. The study demonstrated that incorporating BEP into the electrolyte formulation significantly improved ionic conductivity and thermal stability, leading to enhanced battery performance metrics .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-ethylpyridinium tetrafluoroborate involves its function as a coupling reagent. It facilitates the formation of amide and ester bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines or alcohols . This activation is achieved through the formation of an intermediate complex, which then undergoes nucleophilic substitution to form the desired product .

Comparaison Avec Des Composés Similaires

Coupling Reagents

Tetrafluoroborate Salts

Table 1: Comparison of Coupling Efficiency

Physicochemical Properties

Table 2: Physical Properties of Tetrafluoroborate Salts

Activité Biologique

2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) is a chemical compound recognized primarily for its role as a coupling reagent in organic synthesis, particularly in peptide synthesis. Its molecular formula is CHBBrFN, and it is utilized extensively in the formation of amides and esters through amidation and esterification reactions. This article explores the biological activity of BEP, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

BEP acts by facilitating the formation of peptide bonds between amino acids, which is crucial in peptide synthesis. The mechanism involves the activation of carboxyl groups of amino acids, making them more susceptible to nucleophilic attack by amines. This process leads to the generation of mixed anhydride intermediates that subsequently react to form stable peptide bonds.

Reaction Mechanism

The general reaction mechanism can be summarized as follows:

- The electrophilic bromine atom in BEP reacts with the carboxylate group of an amino acid.

- This reaction forms a mixed anhydride intermediate.

- The amine group from another amino acid attacks this intermediate, resulting in peptide bond formation.

BEP exhibits several biochemical properties that enhance its utility as a coupling reagent:

- High Reactivity : The presence of the bromine atom increases its electrophilicity.

- Low Racemization : BEP promotes the formation of peptides with high enantiomeric purity.

- Excellent Yields : It is known for providing high yields in peptide synthesis reactions.

Cellular Effects

The primary cellular effects of BEP are related to its role in peptide synthesis. By facilitating the formation of bioactive peptides, BEP influences various cellular processes including:

- Cell Signaling Pathways : Bioactive peptides can act as signaling molecules that modulate cellular responses.

- Gene Expression : Certain peptides synthesized using BEP may regulate gene expression patterns.

- Cellular Metabolism : The production of specific peptides can impact metabolic pathways within cells.

Applications in Scientific Research

BEP has a wide range of applications across various fields:

Chemistry

- Peptide Synthesis : Extensively used for synthesizing N-methylated peptides and complex peptide fragments.

- Organic Synthesis : Acts as a coupling agent for activating carboxylic acids in various organic reactions.

Biology

- Synthesis of Biologically Active Peptides : Used to create peptides such as cyclosporin A fragments and dolastatin derivatives, which have therapeutic potential.

Medicine

- Development of Therapeutic Agents : The ability to synthesize complex peptides makes BEP valuable for medicinal chemistry and drug development.

Industry

- Large-scale Production : Employed in industrial processes for producing peptides and other organic compounds efficiently.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of BEP:

-

Homo-BacPROTACs Study :

- Research indicated that BEP was utilized to synthesize compounds targeting ClpC1, a protein involved in mycobacterial degradation pathways. These compounds demonstrated potent bactericidal activity against drug-resistant Mycobacterium tuberculosis strains, showcasing the potential therapeutic applications of peptides synthesized using BEP .

- Peptide Synthesis Efficiency :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethylpyridinium bromide | CHBrN | Less reactive than tetrafluoroborate derivatives |

| 2-Chloro-1-methylpyridinium tetrafluoroborate | CHClFN | Chlorine substituent; different reactivity profile |

| 2-Iodo-1-methylpyridinium tetrafluoroborate | CHI FN | Iodine substituent; potentially higher reactivity |

Q & A

Q. What are the primary synthetic applications of BEP in peptide chemistry?

BEP is widely used as a coupling reagent in peptide synthesis, particularly for sterically hindered or oxidation-sensitive residues. For example, in the synthesis of cyclomarin A and C, BEP facilitated the incorporation of β-hydroxytryptophan building blocks, yielding hexapeptides in 58–69% efficiency. The reagent’s ability to activate carboxylic acids under mild conditions (e.g., room temperature, inert atmosphere) makes it suitable for complex peptide assembly .

Q. Key Reaction Conditions from Literature

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) or DMF | |

| Equivalents of BEP | 1.2–1.5 eq relative to substrate | |

| Yield (tripeptide) | 96% |

Q. What are the key physical and chemical properties of BEP relevant to its handling?

BEP is a hygroscopic crystalline solid with the following properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉BBrF₄N | |

| CAS Number | 878-23-9 (also reported as 589-93-5) | |

| Molecular Weight | 273.86 g/mol | |

| Melting Point | 102–104 °C | |

| Purity | ≥98.0% (EP grade) |

Note : Researchers should verify CAS numbers with authoritative databases due to discrepancies in literature.

Q. How should BEP be safely handled and stored?

BEP is classified as hazardous (H315, H319, H335) and requires strict precautions:

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at room temperature to prevent moisture absorption .

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal as halogenated waste .

Q. What is the role of BEP in activating carboxylic acids during coupling reactions?

BEP acts as a carboxyl-activating agent by forming a reactive acylium intermediate. The bromide counterion enhances leaving-group ability, while the tetrafluoroborate anion stabilizes the activated species. This mechanism is critical for amide bond formation in peptide synthesis, particularly with bulky or oxidation-prone amino acids (e.g., β-hydroxytryptophan) .

Q. What are the recommended conditions for using BEP in solid-phase peptide synthesis?

- Solvent : Anhydrous DCM or DMF.

- Base : Use 2–3 eq of DIEA (N,N-diisopropylethylamine) to neutralize HBr generated during activation.

- Temperature : 0–25 °C to minimize side reactions.

- Workup : Quench with aqueous NaHCO₃ and extract with ethyl acetate .

Advanced Questions

Q. How does the ionic nature of BEP influence its reactivity compared to other pyridinium salts?

BEP’s reactivity stems from its cationic pyridinium structure and weakly coordinating tetrafluoroborate anion. Compared to 1-butyl-3-methylpyridinium tetrafluoroborate, BEP’s ethyl-bromo substituent enhances electrophilicity, accelerating acylium ion formation. Studies on positional isomers (e.g., 1-butyl-2-methylpyridinium salts) suggest that substituent placement significantly impacts activation efficiency and thermal stability .

Q. What analytical methods are recommended for characterizing BEP-mediated reaction outcomes?

Q. How can researchers optimize BEP-mediated couplings for sensitive substrates?

Strategies :

- Low Temperature : Perform reactions at 0–4 °C to suppress racemization.

- Additives : Include 1 eq of HOBt (hydroxybenzotriazole) to stabilize activated intermediates.

- Acid Scavengers : Add 2 eq of HCl to prevent diketopiperazine formation during deprotection steps .

Q. Example Optimization

| Parameter | Standard Protocol | Optimized Protocol | Result |

|---|---|---|---|

| Temperature | 25 °C | 0 °C | 15% reduction in epimerization |

| HCl Addition | None | 2 eq | No diketopiperazine detected |

Q. What mechanistic insights explain BEP’s role in preventing diketopiperazine formation?

BEP’s activation of carboxylic acids reduces the nucleophilicity of the amine group, minimizing intramolecular cyclization. The addition of HCl protonates free amines, further inhibiting diketopiperazine formation. Computational studies suggest that the tetrafluoroborate anion stabilizes transition states, favoring intermolecular amide bond formation over cyclization .

Q. How do solvent polarity and temperature impact BEP-mediated reaction kinetics?

- Polar Solvents (DMF) : Increase reaction rate by stabilizing ionic intermediates but may promote side reactions (e.g., hydrolysis).

- Nonpolar Solvents (DCM) : Slow kinetics but improve selectivity for sterically hindered substrates.

- Temperature : Elevated temperatures (>30 °C) accelerate decomposition of BEP, reducing yield. Kinetic studies recommend maintaining temperatures below 25 °C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.